Diallyl carbonate

Catalog No.
S773987
CAS No.
15022-08-9
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyl carbonate

CAS Number

15022-08-9

Product Name

Diallyl carbonate

IUPAC Name

bis(prop-2-enyl) carbonate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2

InChI Key

JKJWYKGYGWOAHT-UHFFFAOYSA-N

SMILES

C=CCOC(=O)OCC=C

Canonical SMILES

C=CCOC(=O)OCC=C

Origin and Significance:

Diallyl carbonate is not naturally abundant. It is synthesized in laboratories for various applications. Its significance lies in its reactivity due to the presence of both allyl groups (containing double bonds) and a carbonate functional group. This unique structure makes it a valuable reagent in organic chemistry, particularly for introducing allyl groups to other molecules [].


Molecular Structure Analysis

The key features of DAC's molecular structure include:

  • Allyl groups: Two allyl groups (CH2=CH-CH2-) are linked to the central carbonate group. The presence of double bonds in these allyl groups makes them electron-rich and susceptible to attack by nucleophiles.
  • Carbonate group: The central carbonate group (C=O-O-C=O) is responsible for DAC's reactivity. The carbonyl carbons (C=O) are electrophilic, readily accepting nucleophiles.

This combination of electron-rich allyl groups and electrophilic carbonyl groups allows DAC to participate in various chemical reactions, particularly allylation reactions.


Chemical Reactions Analysis

Synthesis:

Diallyl carbonate can be synthesized through consecutive nucleophilic acyl substitution reactions. Typically, two equivalents of allyl alcohol react with an electrophilic carbonyl donor, such as phosgene (COCl2).

2CH2=CH-CH2OH + COCl2 -> (CH2=CH-CH2O)2CO + 2HCl

Reactions:

Diallyl carbonate is a versatile reagent involved in numerous reactions, primarily focused on allylation:

  • Tsuji-Trost allylation: DAC reacts with various nucleophiles (amines, alcohols, thiols) in the presence of a palladium catalyst to introduce an allyl group []. This reaction is particularly useful for forming carbon-carbon bonds.

Other reactions:

  • Diallyl carbonate can also participate in intramolecular decarboxylative asymmetric couplings, creating new chiral molecules.

Decomposition:

Diallyl carbonate can decompose under strong acidic or basic conditions, releasing allyl alcohol and carbon dioxide.

Physical and Chemical Properties

  • Melting point: -70 °C
  • Boiling point: 95–97 °C (60 mmHg)
  • Density: 0.991 g/mL
  • Solubility: Soluble in common organic solvents like ethanol, methanol, toluene, and chloroform
  • Stability: Relatively stable under neutral conditions, but decomposes under strong acid or base

Mechanism of Action (not applicable)

Diallyl carbonate is a flammable liquid with a pungent odor. It is a skin, eye, and respiratory irritant [].

  • Safety concerns:
    • Avoid inhalation, ingestion, and skin contact.
    • Wear appropriate personal protective equipment (PPE) when handling.
    • Work in a well-ventilated area.
    • Flammable - keep away from heat and ignition sources.

Data:

  • Flash point: 138 °F (59 °C) []

Organic Synthesis:

  • Tsuji-Trost allylation: Diallyl carbonate acts as a versatile reagent in Tsuji-Trost allylation reactions, a method for introducing allyl groups (CH2=CH-CH2-) into organic molecules. It offers advantages over other allylating agents like allyl acetate due to its faster reaction rates and milder reaction conditions [].

Polymer Chemistry:

  • Polymerization: Diallyl carbonate can undergo polymerization, a process of linking its molecules to form long chains. This can be achieved using various initiators, such as benzoyl peroxide, leading to the formation of polycarbonates with specific properties [].
  • Modification of lignin: Diallyl carbonate has been explored for the modification of lignin, a complex biopolymer found in plant cell walls. This modification process introduces functional groups onto the lignin structure, potentially enabling further tailoring of its properties for various applications [].

Other Research Areas:

  • DNA studies: Research has investigated the interaction of diallyl carbonate with DNA molecules. While it has been shown to have no effect on calf thymus DNA, studies indicate that it can cause significant damage to bacterial DNA, suggesting potential applications in this area [].

XLogP3

1.8

Boiling Point

142.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.10 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

15022-08-9

Wikipedia

Carbonic acid, di-2-propen-1-yl ester

General Manufacturing Information

Carbonic acid, di-2-propen-1-yl ester: INACTIVE

Dates

Modify: 2023-08-15

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